3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide
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Overview
Description
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine derivatives and sulfonamide compounds, such as:
Uniqueness
What sets 3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Biological Activity
3-Chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a complex organic compound classified under sulfonamides. Its unique structure combines a sulfonamide group with a benzene ring that includes chlorine and fluorine substitutions, as well as a benzoxazepine moiety. This intricate arrangement suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula for this compound is C18H18ClFN2O4S with a molecular weight of approximately 412.9 g/mol. The presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and interaction with biological targets. The benzoxazepine structure contributes to its pharmacological properties through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClFN₂O₄S |
Molecular Weight | 412.9 g/mol |
CAS Number | 921903-33-5 |
Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The specific compound may exhibit similar mechanisms by targeting enzymes involved in folate metabolism. Additionally, the unique electronic properties conferred by the chlorine and fluorine substitutions could influence its binding affinity to biological targets.
Biological Activity Studies
Recent studies have focused on the biological activity of this compound and its analogs:
- Antibacterial Activity : Like other sulfonamides, this compound may inhibit the growth of bacteria by interfering with folate synthesis pathways.
- Antitumor Potential : Research has indicated that compounds with similar structures exhibit activity against various tumor types by inhibiting key signaling pathways such as PI3K/Akt/mTOR. This suggests that this compound could potentially have anticancer properties.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
- Inhibition of PI3K : A study demonstrated that sulfonamide derivatives showed promising results in inhibiting PI3K pathways in cancer cell lines (U-87 MG and A549), leading to reduced tumor growth .
- Antifungal Activity : Compounds similar in structure have been shown to possess broad-spectrum antifungal activity without significant cytotoxicity .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O4S/c1-18(2)10-26-16-8-11(4-7-15(16)22(3)17(18)23)21-27(24,25)12-5-6-14(20)13(19)9-12/h4-9,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKSDQPXHUBVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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